

Application Notes: MBL-IN-3 In Vitro Assays

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Compound of Interest		
Compound Name:	MBL-IN-3	
Cat. No.:	B12372763	Get Quote

Introduction

Metallo- β -lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β -lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The increasing prevalence of MBL-producing bacteria poses a significant threat to global health. **MBL-IN-3** is a potent inhibitor of Class B MBLs. These application notes provide detailed protocols for the in vitro characterization of **MBL-IN-3** using biochemical and cell-based assays.

Principle of the Assays

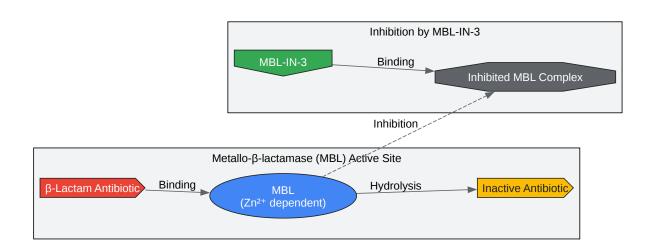
The inhibitory activity of **MBL-IN-3** is quantified through two primary methods:

- Biochemical Assays: These assays directly measure the enzymatic activity of purified MBLs in the presence of an inhibitor. The hydrolysis of a chromogenic or fluorogenic substrate is monitored to determine the rate of the enzymatic reaction. The concentration of MBL-IN-3 that reduces the enzyme activity by 50% is determined as the IC50 value.
- Cell-Based Assays: Minimum Inhibitory Concentration (MIC) assays are performed to
 evaluate the ability of MBL-IN-3 to restore the efficacy of β-lactam antibiotics against MBLproducing bacteria.[1][2] This provides an indication of the inhibitor's potential clinical utility.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of MBL action and the general workflow for evaluating an MBL inhibitor.

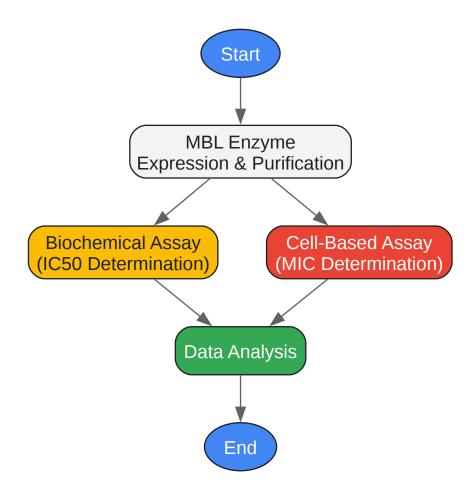




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Caption: Mechanism of Metallo-β-lactamase (MBL) and its inhibition by MBL-IN-3.





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Caption: Experimental workflow for in vitro evaluation of MBL-IN-3.

Quantitative Data Summary

The inhibitory activity of **MBL-IN-3** against various clinically relevant MBLs is summarized below.

Table 1: Biochemical Inhibition of MBLs by MBL-IN-3

NDM-1Nitrocefin 0.8 ± 0.1 VIM-2Nitrocefin 1.2 ± 0.2 IMP-1Nitrocefin 2.5 ± 0.4	Enzyme	Substrate	MBL-IN-3 IC50 (µM)
	NDM-1	Nitrocefin	0.8 ± 0.1
IMP-1 Nitrocefin 2.5 ± 0.4	VIM-2	Nitrocefin	1.2 ± 0.2
	IMP-1	Nitrocefin	2.5 ± 0.4



Table 2: Potentiation of Meropenem Activity by MBL-IN-3 in MBL-producing E. coli

E. coli Strain	Meropenem MIC (μg/mL)	Meropenem + MBL- IN-3 (4 μg/mL) MIC (μg/mL)	Fold Reduction in MIC
BL21 (NDM-1)	32	1	32
BL21 (VIM-2)	16	0.5	32
BL21 (IMP-1)	64	2	32
BL21 (Control)	0.25	0.25	1

Experimental Protocols

Protocol 1: Biochemical Assay for IC50 Determination of MBL-IN-3

Objective: To determine the 50% inhibitory concentration (IC50) of **MBL-IN-3** against purified MBL enzymes.

Materials:

- Purified MBL enzymes (NDM-1, VIM-2, IMP-1)
- MBL-IN-3
- Nitrocefin (chromogenic substrate)[3][4]
- Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 50 μM ZnCl2, 0.01% Triton X-100
- DMSO
- 96-well microplates
- Microplate reader

Procedure:



· Prepare Reagents:

- Dissolve MBL-IN-3 in DMSO to create a 10 mM stock solution.
- Prepare serial dilutions of MBL-IN-3 in the assay buffer.
- Prepare a 1 mM stock solution of nitrocefin in DMSO. Dilute in assay buffer to a working concentration of 200 μM.
- Dilute purified MBL enzymes in assay buffer to a final concentration of 2 nM.

Assay Protocol:

- Add 50 μL of the MBL enzyme solution to each well of a 96-well plate.
- Add 2 μL of the serially diluted MBL-IN-3 or DMSO (for control wells) to the respective wells.
- Incubate the plate at room temperature for 15 minutes.
- \circ Initiate the reaction by adding 50 µL of the 200 µM nitrocefin solution to all wells.
- Immediately measure the absorbance at 490 nm every 30 seconds for 10 minutes using a microplate reader.

Data Analysis:

- Calculate the initial reaction velocity (V) for each concentration of MBL-IN-3.
- Normalize the velocities to the control (DMSO) to obtain the percentage of inhibition.
- Plot the percentage of inhibition against the logarithm of the MBL-IN-3 concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Minimum Inhibitory Concentration (MIC) Assay



Objective: To assess the ability of **MBL-IN-3** to restore the antibacterial activity of meropenem against MBL-expressing E. coli.

Materials:

- E. coli strains expressing NDM-1, VIM-2, or IMP-1, and a control strain.
- MBL-IN-3
- Meropenem
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microplates
- Bacterial incubator

Procedure:

- Prepare Bacterial Inoculum:
 - Culture the E. coli strains overnight in CAMHB.
 - Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL in fresh
 CAMHB.
- Prepare Antibiotic and Inhibitor Plates:
 - Prepare serial twofold dilutions of meropenem in CAMHB in a 96-well plate.
 - Prepare a second 96-well plate with the same serial dilutions of meropenem, but also containing a fixed concentration of MBL-IN-3 (e.g., 4 μg/mL).
- Inoculation and Incubation:
 - Inoculate each well of both plates with 50 μL of the prepared bacterial suspension.
 - Incubate the plates at 37°C for 18-24 hours.



Data Analysis:

- Determine the MIC, defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
- Compare the MIC of meropenem alone to the MIC of meropenem in the presence of MBL-IN-3.
- Calculate the fold reduction in MIC to quantify the potentiation effect of MBL-IN-3.[1]

References

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